4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine typically involves the introduction of the hydrazinylmethyl group to a fluorinated pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-fluoropyridine, is reacted with hydrazine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoropyridine: Lacks the hydrazinylmethyl group but shares the chloro and fluoro substituents.
2-Fluoro-4-methylpyridine: Contains a methyl group instead of the hydrazinylmethyl group.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains multiple chlorine and fluorine atoms but lacks the hydrazinylmethyl group.
Uniqueness
4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClFN3 |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H7ClFN3/c7-5-1-2-10-6(8)4(5)3-11-9/h1-2,11H,3,9H2 |
InChI Key |
ZRHLKTSGFIYSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CNN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.